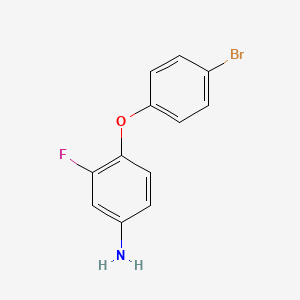

4-(4-Bromophenoxy)-3-fluoroaniline

Description

Significance of Halo- and Fluoro-Substituted Anilines in Synthetic Chemistry

Halogenated and, in particular, fluorinated anilines are of paramount importance in the field of synthetic chemistry. Aniline (B41778) and its derivatives are fundamental building blocks, serving as precursors for a multitude of more complex structures. wikipedia.org The introduction of halogen atoms, especially fluorine, into the aniline ring dramatically influences the molecule's properties. tandfonline.com

Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. tandfonline.com Its small size allows it to replace hydrogen without significant steric alteration, yet its strong electron-withdrawing nature can profoundly affect the acidity, basicity, and reactivity of nearby functional groups. tandfonline.comnih.gov In the context of anilines, fluorine substitution can modulate the basicity of the amino group and influence the regioselectivity of further chemical transformations. nih.gov This is crucial for controlling the outcome of complex multi-step syntheses.

Halo-substituted anilines, in general, are versatile intermediates. The halogen atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org This versatility allows chemists to build intricate molecular architectures from simpler, readily available starting materials. For instance, the bromine atom in 4-(4-Bromophenoxy)-3-fluoroaniline can be targeted for such coupling reactions, allowing for the introduction of a wide range of substituents at that position.

Overview of Aryl Ether Linkages in Advanced Molecular Architectures

The synthesis of aryl ethers can be achieved through several methods, with the Ullmann condensation and the Buchwald-Hartwig amination being among the most prominent. These reactions allow for the formation of the aryl ether bond under relatively mild conditions and with a broad substrate scope. The stability of the aryl ether linkage to many reaction conditions makes it a robust component in the design of complex molecules. sci-hub.se

Research Trajectories for Multifunctional Organic Compounds with Phenoxy and Haloaniline Characteristics

The convergence of phenoxy and haloaniline functionalities within a single molecule, as seen in this compound, opens up numerous avenues for research and development. The inherent multifunctionality of such compounds allows for a modular approach to the synthesis of complex target molecules.

One major research trajectory is in the field of medicinal chemistry. The combination of a halogenated aniline and a phenoxy group is a common feature in many biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting other enzymes. bloomtechz.com The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, while the bromine atom provides a site for further diversification to optimize potency and selectivity. tandfonline.combloomtechz.com

Another significant area of research is in materials science. The electronic properties of phenoxy and haloaniline derivatives can be tuned by altering the substitution pattern on the aromatic rings. This makes them attractive candidates for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The ability to systematically modify the structure of these compounds allows for the fine-tuning of their photophysical and electronic properties.

Furthermore, the presence of multiple reactive sites in compounds like this compound makes them valuable as building blocks in combinatorial chemistry and high-throughput screening. Libraries of related compounds can be rapidly synthesized and tested for a variety of applications, accelerating the discovery of new drugs and materials.

Interactive Data Tables

Below are interactive tables summarizing key data for the compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSFMFXLOFLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromophenoxy 3 Fluoroaniline and Analogous Structures

C-O Cross-Coupling Approaches for Diaryl Ether Formation

Cross-coupling reactions, particularly those catalyzed by transition metals, are the most powerful and versatile tools for constructing the diaryl ether motif. nih.gov These methods involve the coupling of an aryl halide with a phenol (B47542) or its corresponding phenoxide.

The Ullmann condensation, first reported in the early 20th century, is the classic method for diaryl ether synthesis. wikipedia.orgmdpi.com Traditionally, this reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder or copper salts at very high temperatures (>200 °C). wikipedia.orgbyjus.comorganic-chemistry.org The harsh conditions, however, limit its applicability and functional group tolerance. sci-hub.se

Modern advancements have transformed the Ullmann condensation into a more practical and versatile process. These catalytic variants utilize soluble copper(I) sources, often in the presence of a ligand, which facilitates the reaction under significantly milder conditions. The introduction of ligands such as diamines, N,N-dimethylglycine, and phosphines accelerates the catalytic cycle, allowing for lower reaction temperatures and reduced catalyst loadings. wikipedia.orgorganic-chemistry.org

| Feature | Classic Ullmann Condensation | Modern Catalytic Variants |

| Copper Source | Stoichiometric Cu powder or Cu(II) salts | Catalytic Cu(I) salts (e.g., CuI, CuBr) |

| Temperature | > 200 °C | 80 - 140 °C |

| Ligands | None | Often required (e.g., diamines, amino acids) |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, tolerates more functional groups |

| Solvents | High-boiling polar solvents (e.g., DMF, NMP) | Various organic solvents (e.g., Toluene, Dioxane) |

Beyond the Ullmann reaction, both copper and palladium catalysis are central to modern diaryl ether synthesis.

Copper-Catalyzed Syntheses: Improved copper-catalyzed systems, often referred to as Ullmann-type reactions, are highly effective. The use of copper(I) iodide (CuI) with ligands like 1,10-phenanthroline (B135089) or cesium carbonate as the base allows for the efficient coupling of various aryl halides and phenols. jsynthchem.com Some modern protocols even utilize copper nanoparticles as highly active catalysts that can function under ligand-free conditions. nih.govmdpi.com

Palladium-Catalyzed Syntheses: The Buchwald-Hartwig amination reaction has been adapted for C-O bond formation, providing a powerful palladium-catalyzed route to diaryl ethers. researchgate.net These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. These ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov This methodology has expanded the scope of diaryl ether synthesis to include less reactive aryl chlorides and tolerates a wide array of functional groups. organic-chemistry.org

| Catalyst System | Metal | Typical Precursor | Common Ligands | Key Advantages |

| Ullmann-type | Copper | CuI, Cu₂O | 1,10-Phenanthroline, N,N-Dimethylglycine | Cost-effective, robust for specific substrates. organic-chemistry.orgjsynthchem.com |

| Buchwald-Hartwig | Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., BippyPhos, Josiphos) | High functional group tolerance, works with aryl chlorides. nih.govnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free pathway to diaryl ethers. wikipedia.org This reaction requires an aryl ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to a good leaving group (typically a halide, with F > Cl > Br > I). masterorganicchemistry.comnih.gov

The mechanism involves the attack of a nucleophile (e.g., a phenoxide) on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent expulsion of the leaving group restores the aromaticity and yields the diaryl ether.

For the synthesis of 4-(4-Bromophenoxy)-3-fluoroaniline, an SNAr approach could theoretically involve the reaction of a 3-fluoro-4-aminophenoxide with an activated aryl halide like 1-bromo-4-fluorobenzene, where the fluorine acts as the leaving group. The success of this strategy is highly dependent on the electronic properties of the substrates. The presence of multiple fluorine atoms can significantly activate a ring toward substitution. ebyu.edu.tr

| Parameter | C-O Cross-Coupling (e.g., Buchwald-Hartwig) | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Transition metal required (e.g., Pd, Cu) | Generally metal-free, base-promoted. nih.gov |

| Aryl Halide | Electron-rich or -poor can be used | Must be activated by electron-withdrawing groups. masterorganicchemistry.com |

| Leaving Group | Reactivity: I > Br > OTf > Cl | Reactivity: F > Cl > Br > I. nih.gov |

| Mechanism | Involves oxidative addition/reductive elimination | Involves addition-elimination via Meisenheimer complex. wikipedia.org |

Strategies for Introducing Fluoro and Bromo Substituents onto Aniline (B41778) Scaffolds

The synthesis of the target molecule relies on the availability of correctly substituted precursors. The introduction of halogen substituents onto aromatic rings is a cornerstone of organic synthesis.

Fluorine Introduction: Introducing a fluorine atom onto an aniline ring can be challenging. Direct fluorination is often aggressive and non-selective. More common methods include:

Schiemann Reaction: This involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline.

Nucleophilic Substitution: Starting with a precursor that has a good leaving group (like a nitro group) at the desired position, which can be displaced by a fluoride (B91410) ion. For a precursor to 3-fluoroaniline (B1664137), one might start with a dinitrobenzene derivative.

Bromine Introduction: Bromine is typically introduced via electrophilic aromatic substitution. The reaction of a phenol or aniline derivative with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) can provide the desired bromo-substituted compound. The regioselectivity is controlled by the directing effects of the existing substituents on the ring.

Regioselective Synthesis and Isomer Control in Phenoxy-Substituted Anilines

Controlling regioselectivity is paramount to ensure the formation of the correct isomer of this compound. The synthetic strategy must precisely connect the C4 position of the 4-bromophenol (B116583) fragment to the C4 position of the 3-fluoroaniline fragment via an ether linkage.

This is typically achieved by carefully choosing the starting materials where the reactive sites are unambiguously defined. For example, a viable route would be the palladium-catalyzed coupling of 3-fluoro-4-nitrophenol with 1-bromo-4-iodobenzene .

The palladium catalyst would selectively activate the more reactive carbon-iodine bond over the carbon-bromine bond.

Coupling with the phenol would form the diaryl ether, yielding 4-(4-bromophenoxy)-3-fluoro-1-nitrobenzene.

Subsequent reduction of the nitro group (e.g., using H₂/Pd/C, SnCl₂, or Fe/HCl) would furnish the final product, this compound, with complete regiochemical control.

This strategic use of precursors with pre-defined substitution patterns and orthogonal reactivity (C-I vs. C-Br) is a key tool for isomer control. nih.gov

Exploration of Novel Catalytic Systems for Efficient Bond Formation

Research continues to push the boundaries of C-O bond formation, seeking more efficient, sustainable, and cost-effective methods.

Nanoparticle Catalysis: The use of metal nanoparticles, particularly copper and copper oxide (CuO) nanoparticles, has gained significant attention. nih.govmdpi.com Their high surface-area-to-volume ratio can lead to exceptional catalytic activity, often allowing reactions to proceed under milder, ligand-free conditions, which simplifies purification and reduces costs. nih.govmdpi.com

Advanced Ligand Design: For palladium-catalyzed reactions, the development of new phosphine ligands remains a vibrant area of research. nih.gov Novel ligands are designed to improve catalyst stability, increase turnover numbers, and broaden the substrate scope to include historically challenging partners like aryl chlorides or sterically hindered substrates.

Photoredox Catalysis: Emerging techniques using visible-light photoredox catalysis are enabling the functionalization of unactivated C-F bonds via nucleophilic substitution under mild conditions, offering a new frontier for forming C-O bonds from fluoroarenes that are inert to traditional SNAr reactions. nih.gov

Chemical Reactivity and Transformational Pathways of 4 4 Bromophenoxy 3 Fluoroaniline

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom attached to the aniline (B41778) ring is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of elaborate molecular frameworks.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govfishersci.co.uk For 4-(4-Bromophenoxy)-3-fluoroaniline, the aryl bromide functionality can readily participate in this reaction to append various aryl, heteroaryl, or alkyl groups. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org The versatility, mild conditions, and functional group tolerance of the Suzuki reaction make it highly suitable for modifying this aniline derivative. nih.govfishersci.co.uk Although substrates with unprotected ortho-anilines can be challenging, methods have been developed that show good to excellent yields without the need for protecting the amine. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose / Comment |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles libretexts.orgorganic-chemistry.org | The active Pd(0) species that facilitates the catalytic cycle. |

| Ligand | P(t-Bu)₃, PCy₃, XPhos, SPhos | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. |

| Boronic Acid/Ester | Phenylboronic acid, Alkylboronic esters | The source of the new carbon-based substituent. fishersci.co.uk |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, 2-MeTHF, Water nih.govfishersci.co.uk | Solubilizes reactants and influences reaction rate and yield. |

To introduce an alkyne substituent, the Sonogashira coupling is the premier reaction. This process involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction of this compound with various terminal alkynes would yield the corresponding alkynyl-substituted aniline derivatives. This transformation is pivotal for accessing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.org While traditional methods require anhydrous and anaerobic conditions, newer protocols have been developed that are more robust. organic-chemistry.org

Table 2: Typical Reagents for Sonogashira Coupling of this compound

| Component | Example | Purpose / Comment |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nih.gov | The primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI nih.gov | Facilitates the formation of a copper(I) acetylide intermediate. |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | The coupling partner that introduces the alkyne moiety. libretexts.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and often as the solvent. |

| Solvent | THF, DMF, Toluene | Used to dissolve reactants if the amine base is not used as the solvent. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org While this compound already possesses an amino group, this reaction could be applied to a precursor, or theoretically, to a diazotized version of the aniline. More practically, derivatives where the aniline is protected and another bromine is present could undergo this reaction. The significance of this reaction lies in its ability to construct aryl amines from a wide range of amine and aryl halide coupling partners, a transformation that is otherwise difficult. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the reaction's broad applicability. wikipedia.orgnih.gov

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Example | Purpose / Comment |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ libretexts.orgsci-hub.ru | A source of the active Pd(0) catalyst. |

| Phosphine Ligand | BINAP, XPhos, t-BuXPhos wikipedia.orgnih.gov | Essential for facilitating the oxidative addition and reductive elimination steps. |

| Amine | Primary amines, Secondary amines libretexts.org | The nucleophile that forms the new C-N bond. |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ nih.gov | Deprotonates the amine, allowing it to enter the catalytic cycle. |

| Solvent | Toluene, Dioxane nih.gov | Non-polar aprotic solvents are generally preferred. |

Nucleophilic Displacement Reactions of the Fluorine Atom

The displacement of the fluorine atom in this compound via a classical nucleophilic aromatic substitution (SNAr) mechanism is challenging under standard conditions. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.govacs.org These EWGs are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. acs.org

However, displacement of the fluorine can be achieved through "activated" pathways that overcome these electronic barriers. Research into the reactivity of ortho-fluoroanilines has revealed that the C-F bond can undergo regioselective nucleophilic activation. vt.edu For instance, metal-mediated processes using reagents like titanium amides have been shown to facilitate the defluoroamination of fluorine atoms positioned ortho to an amino group, proceeding through a proposed metal-mediated, SNAr-based mechanism. vt.edu

Modern synthetic methods offer alternative strategies for achieving SNAr on unactivated or electron-rich fluoroarenes:

Organic Superbases: The use of strong, non-nucleophilic organic superbases can catalyze concerted SNAr reactions of aryl fluorides, activating both the fluoroarene and the nucleophile to facilitate the substitution on electronically neutral or even electron-rich rings. acs.org

Photoredox Catalysis: Organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes by generating highly reactive radical cation intermediates. nih.govresearchgate.net This process can tolerate a range of functional groups, and the bromine atom on the other ring could offer a handle for complementary transformations. nih.gov

Table 2: Potential Activated SNAr Pathways for Fluorine Displacement

| Activation Method | Mechanism | Potential Nucleophiles | Reference |

| Metal-Mediated | Proposed SNAr-based mechanism involving metal coordination. | Amides (e.g., Ti(NMe₂)₄) | vt.edu |

| Organic Superbase Catalysis | Concerted SNAr via dual activation of substrate and nucleophile. | Alkyl cyanides, various anionic nucleophiles | acs.org |

| Organic Photoredox Catalysis | Formation of an aryl radical cation intermediate. | Azoles, Carboxylates, Amines | nih.govresearchgate.net |

Electrophilic Aromatic Substitution Patterns on the Substituted Phenyl Rings

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the substituents on each of the two phenyl rings. organicchemistrytutor.comwikipedia.org Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directors based on their electronic (resonance and inductive) and steric properties. libretexts.orgminia.edu.eg

Ring A: The 3-Fluoroaniline (B1664137) Ring

This ring is substituted with three groups: an amino group (-NH₂), a fluoro group (-F), and a phenoxy group (-OAr).

-NH₂ group (at C1): A strongly activating, ortho, para-directing group due to its powerful +M (resonance) effect. byjus.comwvu.edu

-F group (at C3): A weakly deactivating, ortho, para-directing group. It withdraws electron density inductively (-I effect) but donates via resonance (+M effect). The directing effect is controlled by resonance. wikipedia.orglibretexts.orgcsbsju.edu

-OAr group (at C4): An activating, ortho, para-directing group due to the +M effect of the ether oxygen. libretexts.org

The amino group is the most powerful activating group and will overwhelmingly control the position of electrophilic attack. byjus.com The available positions on this ring are C2, C5, and C6. Substitution at C2 is ortho to both the -NH₂ and -OAr groups but is sterically hindered. Substitution at C6 is ortho to the -NH₂ group. Substitution at C5 is ortho to the -OAr group and para to the -NH₂ group. Given the dominant directing power of the amino group, substitution is strongly favored at the positions ortho and para to it. The para position (C4) is already occupied, so attack will be directed to the ortho positions (C2 and C6). However, considering the combined directing influences, the most likely positions for substitution are C2 and C6, with potential steric hindrance at C2 making C6 a favorable site.

Ring B: The 4-Bromophenoxy Ring

This ring is substituted with the ether linkage (-OAr) and a bromine atom (-Br).

-OAr group (at C1'): An activating, ortho, para-directing group. libretexts.org

-Br group (at C4'): A weakly deactivating, ortho, para-directing group. libretexts.orgminia.edu.eg

The ether oxygen is an activating group and will direct incoming electrophiles to its ortho positions (C2' and C6') and para position (C4'). organicchemistrytutor.com Since the para position is blocked by the bromine atom, electrophilic attack is directed to the positions ortho to the activating ether linkage, namely C2' and C6'. These positions are also meta to the deactivating bromine atom, which is consistent with the directing effects of both groups. Therefore, electrophilic substitution on this ring is expected to occur primarily at the C2' and C6' positions.

Table 3: Summary of Substituent Directing Effects

| Ring | Substituent | Position | Electronic Effect | Directing Effect |

| A | -NH₂ | 1 | Strongly Activating (+M > -I) | Ortho, Para |

| A | -F | 3 | Weakly Deactivating (-I > +M) | Ortho, Para |

| A | -OAr | 4 | Activating (+M > -I) | Ortho, Para |

| B | -OAr | 1' | Activating (+M > -I) | Ortho, Para |

| B | -Br | 4' | Weakly Deactivating (-I > +M) | Ortho, Para |

Exploration of Radical Reactions Involving Brominated Anilines

The structure of this compound contains a carbon-bromine bond, which can serve as a synthetic handle for initiating radical reactions. rsc.org Aryl halides, including aryl bromides, are common precursors for the generation of aryl radicals, which are versatile intermediates in organic synthesis. nih.gov These reactions represent a departure from the ionic pathways typically associated with anilines and offer complementary synthetic strategies.

The generation of an aryl radical from the 4-bromophenoxy moiety can be accomplished through several modern methods:

Transition-Metal Catalysis: Palladium or copper catalysts can facilitate the formation of aryl radicals from aryl bromides.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. rsc.orgnih.gov An excited-state photocatalyst can engage in a single-electron transfer (SET) with the aryl bromide to generate a radical anion, which then fragments to release a bromide ion and the desired aryl radical. rsc.org

Once formed, the aryl radical derived from the bromophenoxy ring can participate in a variety of transformations:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to a hydrodebromination product. rsc.org

Addition to π-Systems: The radical can add to alkenes or alkynes, forming new carbon-carbon bonds in a process often referred to as a radical Heck-type reaction.

Aryl Migration: In certain contexts, the generated radical could potentially trigger intramolecular rearrangement reactions, such as 1,5-aryl migrations, although this would depend on the specific reaction conditions and substrate geometry. nih.govrsc.org

While the C-Br bond is the most likely site for initiating radical chemistry, the aniline portion of the molecule is not inert. Aniline derivatives can be involved in radical processes, for example, through the formation of aminyl radicals under specific oxidative conditions, though this is less common than reactions initiated at the aryl halide site. youtube.com

Table 4: Methods for Generating Aryl Radicals from the Bromophenoxy Moiety

| Method | Radical Precursor | Conditions | Resulting Transformation | Reference |

| Photoredox Catalysis | Aryl Bromide | Visible light, photocatalyst (e.g., acridinium (B8443388) salt) | C-H Functionalization, C-S Bond Formation | researchgate.netrsc.org |

| Transition Metal Catalysis | Aryl Bromide | Pd or Cu catalyst, reductant | Cross-coupling reactions, arylation | nih.gov |

| Radical Initiators | Aryl Bromide | AIBN / n-Bu₃SnH (classical method) | Reduction, addition reactions | nih.gov |

Role of 4 4 Bromophenoxy 3 Fluoroaniline As a Key Synthetic Intermediate

Precursor in the Elaboration of Complex Heterocyclic Systems

The aniline (B41778) functionality of 4-(4-Bromophenoxy)-3-fluoroaniline serves as a versatile handle for the construction of a wide array of complex heterocyclic systems, which are core scaffolds in many medicinally important compounds. The amino group can readily participate in various cyclization reactions, leading to the formation of privileged heterocyclic structures.

For instance, substituted anilines are crucial starting materials in the synthesis of quinazolines and pyrimidines, two classes of heterocycles frequently found in kinase inhibitors. The general synthetic strategy often involves the condensation of the aniline with a suitable reaction partner, followed by a cyclization step. The presence of the 3-fluoro substituent in this compound can influence the regioselectivity of these reactions and modulate the basicity of the aniline nitrogen, thereby affecting reaction kinetics and product distribution.

Furthermore, the bromine atom on the phenoxy ring can be retained throughout the synthesis of the heterocyclic core and then utilized in a late-stage functionalization step, allowing for the introduction of additional diversity. This approach is particularly advantageous in the development of libraries of related compounds for structure-activity relationship (SAR) studies.

Table 1: Examples of Heterocyclic Systems Derived from Substituted Anilines

| Heterocyclic System | General Synthetic Approach | Potential Application |

| Quinazolines | Condensation with anthranilic acid derivatives or related precursors, followed by cyclization. | Kinase inhibitors, anticancer agents |

| Pyrimidines | Reaction with 1,3-dicarbonyl compounds or their equivalents. | Kinase inhibitors, antiviral agents |

| Benzimidazoles | Cyclocondensation with carboxylic acids or their derivatives. | Antiparasitic, antifungal agents |

| Quinolines | Skraup synthesis, Doebner-von Miller reaction, or Friedländer synthesis with appropriate carbonyl compounds. | Antimalarial, antibacterial agents |

Building Block for Polyaromatic and Biaryl Compounds

The bromine atom of this compound is a key functional group that enables its participation in a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are instrumental in the synthesis of polyaromatic and biaryl compounds, which are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties.

In a typical Suzuki coupling reaction, the bromo-substituted ring of this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters. This allows for the facile construction of a biaryl linkage, a common structural motif in many biologically active molecules and organic electronic materials. The fluorine atom at the 3-position can influence the electronic properties of the resulting biaryl system, potentially tuning its emission color in organic light-emitting diodes (OLEDs) or modulating its biological activity.

Moreover, intramolecular cross-coupling reactions can be envisioned, where the aniline nitrogen or another appended functional group participates in the cyclization to form polycyclic aromatic hydrocarbons (PAHs) or other extended aromatic systems. For example, intramolecular Buchwald-Hartwig amination could lead to the formation of carbazole (B46965) derivatives, which are known for their excellent charge-transporting properties.

Table 2: Representative Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Feature |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Mild reaction conditions, high functional group tolerance |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | Forms a new C(sp²)-C(sp²) bond with an alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Forms a C(sp²)-C(sp) bond |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | Forms a C-N bond |

Intermediate in the Construction of Functionalized Materials

The unique combination of functional groups in this compound makes it an attractive monomer or intermediate for the synthesis of a variety of functionalized materials. The aniline moiety can be polymerized through oxidative or electrochemical methods to form polyaniline derivatives. The presence of the bulky 4-bromophenoxy and the electron-withdrawing fluoro substituents would significantly influence the properties of the resulting polymer, such as its solubility, conductivity, and electrochemical behavior. It is known that fluorinated polyanilines can be synthesized via methods like Buchwald-Hartwig amination. ossila.com

Furthermore, the bromine atom can be exploited for post-polymerization modification through cross-coupling reactions, allowing for the introduction of various functionalities along the polymer backbone. This approach enables the fine-tuning of the material's properties for specific applications, such as sensors, electrochromic devices, and corrosion protection coatings.

Beyond polymers, this compound can be incorporated into smaller, well-defined functional molecules. For instance, it can serve as a precursor for the synthesis of liquid crystals, where the rigid core and the polar substituents are crucial for the formation of mesophases. The bromine atom can also be converted to other functional groups, such as a cyano or a boronic ester group, further expanding its utility in the design of novel materials.

Scaffolding for Library Synthesis and Combinatorial Chemistry Approaches

In the realm of drug discovery and materials science, the ability to rapidly generate large and diverse libraries of compounds is of utmost importance. This compound is an ideal scaffold for such combinatorial and library synthesis approaches. Its multiple points of diversification allow for the systematic variation of its structure to explore a vast chemical space.

The aniline nitrogen can be readily acylated, alkylated, or used in multicomponent reactions to introduce a wide range of substituents. Simultaneously, the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse set of aryl, heteroaryl, or alkyl groups. This dual functionalization strategy allows for the creation of large libraries of compounds with a common core structure but with varied peripheral functionalities.

For example, a library of potential kinase inhibitors could be synthesized by reacting this compound with a set of diverse carboxylic acids to form a library of amides. Subsequently, each of these amides could be subjected to a Suzuki coupling reaction with a library of boronic acids, resulting in a large matrix of final products. High-throughput screening of such libraries can then be employed to identify lead compounds with desired biological activities or material properties.

Advanced Characterization Methodologies for Structural Elucidation

Future Directions and Emerging Research Avenues for 4 4 Bromophenoxy 3 Fluoroaniline Derivatives

Exploration in Supramolecular Chemistry and Self-Assembly

The distinct structural features of 4-(4-bromophenoxy)-3-fluoroaniline derivatives make them excellent candidates for the construction of complex, ordered supramolecular architectures. The primary amine group (–NH₂) is a classic hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. nih.govkhanacademy.org This donor-acceptor pairing can facilitate the formation of predictable one-dimensional chains or two-dimensional sheets.

Furthermore, the bromine atom is a highly effective halogen bond donor. wikipedia.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgacs.orgnih.gov This interaction, comparable in strength and directionality to hydrogen bonding, can be exploited to guide the self-assembly of molecules into well-defined crystal structures or liquid crystalline phases. wikipedia.orgacs.org The interplay between hydrogen bonding (N-H···F or N-H···O) and halogen bonding (C-Br···O or C-Br···N) could lead to the design of highly complex and functional multi-component assemblies.

Future research should focus on synthesizing derivatives where the substitution pattern is systematically varied to modulate the strength and directionality of these non-covalent forces. By tuning these interactions, it may be possible to create novel materials such as organogels, liquid crystals, and porous organic frameworks with applications in sensing, separation, and electronics.

Table 1: Potential Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Donor Group | Acceptor Group/Site | Potential Outcome |

| Hydrogen Bonding | Amine (N-H) | Fluorine (F), Ether Oxygen (O), Nitrogen (in other molecules) | Formation of chains, sheets, and 3D networks. nih.govkhanacademy.org |

| Halogen Bonding | Bromine (C-Br) | Ether Oxygen (O), Nitrogen (N), π-systems of aromatic rings | Directional control in crystal engineering, formation of co-crystals. wikipedia.orgacs.orgnih.gov |

| π-π Stacking | Aromatic Rings | Aromatic Rings | Stabilization of layered structures, influence on electronic properties. |

Integration into Advanced Polymer and Material Science Applications

The structure of this compound is an ideal building block for high-performance polymers. The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance key properties. rsc.org Fluorinated polymers often exhibit lower dielectric constants, reduced moisture absorption, improved optical transparency, and enhanced thermal and oxidative stability. rsc.orgkpi.uanih.govmdpi.com

Derivatives of this compound can be utilized as monomers for various classes of advanced polymers. For instance, conversion of the bromo-substituent into a second amine group would yield a fluorinated diamine monomer. This monomer could be polymerized with various dianhydrides to produce novel polyimides. rsc.orgkpi.uanih.gov These fluorinated polyimides are expected to possess low dielectric constants and high thermal stability, making them suitable for applications in microelectronics and aerospace as insulating layers and high-temperature-resistant films. kpi.uamdpi.com

The bromine atom also serves as a reactive handle for post-polymerization modification or for creating flame-retardant materials. Future work could involve using this site for cross-linking reactions to improve the mechanical properties of the resulting polymers or for grafting other functional moieties.

Table 2: Potential Polymer Applications and Property Enhancements

| Polymer Type | Monomer Derivative | Key Functional Groups | Expected Property Enhancements |

| Polyimides | Diamino-derivative | Fluoro (F), Ether (-O-) | Low dielectric constant, high thermal stability, optical transparency. kpi.uamdpi.com |

| Poly(ether-amine)s | Direct use or as diamine | Fluoro (F), Bromo (Br) | Enhanced solubility, flame retardancy, high glass transition temperature. |

| Functional Polymers | As a monomer with pendant bromo-group | Bromo (Br) | Site for cross-linking, grafting, or further functionalization. |

Development of Novel Catalytic Systems for its Derivatization

The versatile structure of this compound offers multiple sites for catalytic modification, allowing for the synthesis of a diverse library of derivatives. The bromine atom is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions. nih.govrsc.orgnih.gov For example, Buchwald-Hartwig amination could be used to introduce various primary or secondary amines, while Suzuki or Stille coupling could form new carbon-carbon bonds, expanding the molecular framework. nih.govnih.gov

The amine group itself can undergo N-arylation reactions, again often catalyzed by palladium or copper complexes, to create triarylamine structures. acs.orgmit.edunih.govorganic-chemistry.org Furthermore, advanced C-H activation strategies could enable the selective functionalization of the aromatic rings, offering a direct route to complex molecules without the need for pre-functionalized starting materials. rsc.orgnih.gov

Emerging research should focus on developing highly selective catalytic systems that can differentiate between the various reactive sites on the molecule. This includes the design of new ligands for transition metal catalysts that can operate under milder conditions and with greater functional group tolerance. nih.govnih.govnumberanalytics.com The development of photocatalytic and electrochemical methods for derivatization also represents a promising and sustainable frontier. numberanalytics.commdpi.com

Table 3: Catalytic Derivatization Strategies

| Reaction Type | Reactive Site | Catalyst System (Example) | Potential Products |

| Buchwald-Hartwig Amination | C-Br bond | Palladium/Biarylphosphine Ligands | Di- and tri-arylamines. nih.govresearchgate.net |

| Suzuki Coupling | C-Br bond | Palladium/Phosphine (B1218219) Ligands | Biaryl compounds. |

| Ullmann Condensation | N-H bond, C-Br bond | Copper salts | Triarylamines, extended diaryl ethers. acs.orgmit.edu |

| C-H Activation | Aromatic C-H bonds | Rhodium, Palladium | Directly functionalized aromatic rings. rsc.orgrsc.org |

Green Chemistry Approaches for Sustainable Synthesis

Developing environmentally benign synthetic routes for this compound and its derivatives is crucial for future applications. Traditional multi-step syntheses often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents. Green chemistry principles offer a roadmap for more sustainable alternatives.

Key areas for future research include:

Catalyst Development: Employing highly efficient and recyclable catalysts, such as magnetic nano-catalysts for C-O coupling reactions, can minimize waste and reduce costs. nih.gov

Alternative Solvents: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as water, ionic liquids, or bio-based solvents like cyclopentyl methyl ether (CPME) is a key goal. jsynthchem.comrsc.orgnih.gov

Energy Efficiency: The use of microwave-assisted synthesis or continuous-flow reactors can significantly reduce reaction times and energy consumption while improving safety and scalability. nih.govnih.govmdpi.comacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as direct C-H activation or one-pot tandem reactions, is a primary objective of green synthesis. rsc.orgacs.orgacs.org

For instance, the diaryl ether bond could potentially be formed using a copper-catalyzed reaction in a recyclable solvent, while the reduction of a corresponding nitro-precursor to the aniline (B41778) could be achieved using metal-free methods in a flow system. jsynthchem.comnih.govresearchgate.net Such integrated approaches will be essential for the sustainable production of these valuable chemical building blocks.

Table 4: Green Chemistry Strategies for Synthesis

| Green Chemistry Principle | Strategy | Example Application |

| Use of Catalysis | Heterogeneous or nano-catalysts for C-O/C-N coupling. nih.gov | Copper-based nanocatalysts for diaryl ether synthesis. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with water or bio-solvents. rsc.org | Micellar catalysis in water for reductive amination. |

| Design for Energy Efficiency | Microwave-assisted or flow chemistry processes. nih.govacs.org | Continuous-flow reduction of nitroarenes to form anilines. |

| Atom Economy | One-pot or tandem reactions to reduce steps and waste. acs.orgacs.org | Metal-free one-pot synthesis of diarylamines from aldehydes and anilines. |

Q & A

Basic: What are the optimal synthetic routes for 4-(4-Bromophenoxy)-3-fluoroaniline, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 4-bromophenol derivatives and 3-fluoroaniline precursors. Key considerations include:

- Catalyst selection: Copper(I) iodide or palladium catalysts enhance coupling efficiency in Ullmann reactions .

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates.

- Temperature control: Reactions often require heating (80–120°C) to activate the aryl bromide moiety while avoiding decomposition of the fluoroaniline group .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product. Yield improvements (60–85%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of aryl bromide to aniline) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 281.99 (C₁₂H₁₀BrFNO⁺) and isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for derivatives?

Methodological Answer:

- Complementary techniques: Pair NMR with high kinetic energy ion mobility spectrometry (HiKE-IMS) to differentiate structural isomers. For example, HiKE-IMS distinguishes 3-fluoroaniline and 4-fluoroaniline derivatives via mobility shifts (e.g., ΔK₀ = 0.05–0.12 cm²/Vs under 40–90 Td fields) .

- Computational validation: Density Functional Theory (DFT) calculates expected coupling constants and compares them to experimental NMR data to identify discrepancies arising from solvent effects or conformational dynamics .

Advanced: What methodologies are recommended for investigating regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directing group analysis:

- The bromophenoxy group is meta-directing and deactivating, while fluorine (ortho/para-directing) competes. Use nitration or halogenation to probe dominant pathways .

- Isotopic labeling: Introduce deuterium at specific positions (e.g., H-2 or H-6) to track substitution patterns via ²H NMR .

- DFT calculations: Map electrostatic potential surfaces to predict reactive sites. For example, fluorine’s electron-withdrawing effect reduces electron density at the para position relative to bromophenoxy .

Basic: What are the primary stability concerns for this compound under storage and reaction conditions?

Methodological Answer:

- Oxidative degradation: The aniline group is prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber vials .

- Hydrolysis: Bromophenoxy ether bonds may hydrolyze under acidic conditions (pH < 3). Monitor via TLC (Rf shifts) or HPLC (retention time changes) .

- Thermal stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~180°C; avoid prolonged heating above 100°C .

Advanced: How do bromophenoxy and fluorine substituents influence the electronic environment of the aniline ring?

Methodological Answer:

- Hammett substituent constants:

- UV-Vis spectroscopy: Monitor bathochromic shifts in λₘₐₓ (e.g., 270 → 290 nm) to assess conjugation changes .

- Cyclic Voltammetry: Oxidation potentials correlate with substituent effects; bromophenoxy raises E₁/₂ by ~0.3 V compared to unsubstituted aniline .

Advanced: How can researchers design experiments to analyze competing reaction pathways in cross-coupling derivatives?

Methodological Answer:

- Kinetic isotope effects (KIE): Use deuterated aryl halides to measure rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- In-situ monitoring: React-IR or Raman spectroscopy tracks intermediate formation (e.g., Pd-aryl complexes) during coupling .

- Control experiments: Compare yields with/without additives (e.g., phosphine ligands) to identify catalytic bottlenecks .

Basic: What purification strategies are most effective for isolating this compound from byproducts?

Methodological Answer:

- Liquid-liquid extraction: Use dichloromethane/water phases to remove polar impurities (e.g., unreacted 3-fluoroaniline) .

- Flash chromatography: Optimize solvent gradients (e.g., 10–30% ethyl acetate in hexane) to separate brominated byproducts .

- Recrystallization: Ethanol/water (7:3 v/v) yields high-purity crystals (mp 98–102°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.